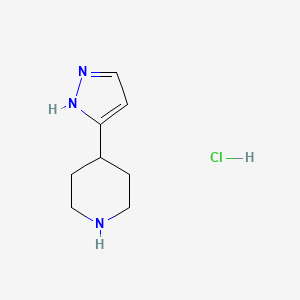

4-(1H-Pyrazol-3-YL)piperidine hydrochloride

CAS No.:

Cat. No.: VC18316510

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClN3 |

|---|---|

| Molecular Weight | 187.67 g/mol |

| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H |

| Standard InChI Key | GJRADTVTPQORAL-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=CC=NN2.Cl |

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Molecular Properties of Piperidine-Pyrazole Derivatives

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis routes for 4-(1H-pyrazol-3-yl)piperidine hydrochloride are documented in the provided sources, analogous compounds suggest convergent strategies. For instance, 4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is synthesized via nucleophilic substitution between 4-iodo-1-methyl-1H-pyrazole and piperidine under catalytic conditions . Adapting this methodology, the non-methylated variant could theoretically involve deprotection of the pyrazole nitrogen or direct coupling of 1H-pyrazole-3-boronic acid with 4-halopiperidine precursors.

Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, as seen in the manufacturing of related piperidine hydrochlorides . Key challenges include minimizing byproducts from pyrazole tautomerism and ensuring regioselective substitution at the piperidine’s 4-position.

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from structurally similar compounds suggest that 4-(1H-pyrazol-3-yl)piperidine hydrochloride is a crystalline solid with a melting point approximating 245–248°C, consistent with piperidine hydrochloride derivatives . The density is projected to be ~1.12 g/cm³, while vapor pressure at 37.8°C may reach 63.6 mmHg, indicating moderate volatility . Aqueous solubility is expected to exceed 1500 g/L due to the hydrochloride salt’s ionic character, facilitating formulation in polar solvents .

Spectroscopic Profiles

Although specific spectral data for the target compound are unavailable, its methylated analogue exhibits characteristic NMR resonances at δ 2.85–3.45 ppm (piperidine protons) and δ 7.25–7.65 ppm (pyrazole protons) . IR spectra typically show N-H stretches near 3300 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

Pharmacological and Industrial Applications

Material Science Applications

In industrial contexts, these compounds serve as crosslinkers in polymer synthesis. The pyrazole moiety’s rigidity and piperidine’s conformational flexibility enable tunable thermal stability in epoxy resins .

Comparison with Structural Analogues

3-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

This positional isomer (CAS: 2095410-90-3) differs in pyrazole substitution (4- vs. 3-position) and protonation state. With a molar mass of 224.13 g/mol, it demonstrates higher aqueous solubility (≥2000 g/L) but reduced thermal stability (decomposition at 190°C) .

Piperidine Hydrochloride (CAS: 6091-44-7)

The parent compound lacks pyrazole substitution, resulting in simpler synthesis (direct HCl neutralization of piperidine) and application as a pharmaceutical intermediate (e.g., in Biperiden synthesis) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume